2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate
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Overview
Description
2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that features a triazolopyridine moiety fused with a chromene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step reactions starting from commercially available reagents. The key steps include the formation of the triazolopyridine core and the subsequent attachment of the chromene carboxylate group. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the triazolopyridine moiety
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole core but differ in their substituents and overall structure.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds also feature a triazole moiety but are fused with a quinoxaline ring.
Uniqueness
2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate is unique due to its combination of the triazolopyridine and chromene carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H15N3O4 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15N3O4/c22-17(14-11-13-5-1-2-6-15(13)25-12-14)24-10-9-21-18(23)20-8-4-3-7-16(20)19-21/h1-8,11H,9-10,12H2 |
InChI Key |
UURXPTUZSFDEHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCCN3C(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
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